molecular formula C23H22N2O4S B301750 Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate

Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate

Cat. No. B301750
M. Wt: 422.5 g/mol
InChI Key: NHRDNHKCUBPEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate, commonly known as AMT, is a synthetic compound that has been widely studied for its potential applications in scientific research. AMT belongs to the class of compounds known as thienothiophenes, which have been found to exhibit a range of interesting biological activities.

Mechanism of Action

AMT is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in a range of physiological processes, including mood regulation and perception. By selectively activating this receptor, AMT has been found to modulate a range of behaviors and physiological responses.
Biochemical and Physiological Effects:
Studies have shown that AMT can induce a range of physiological effects, including changes in body temperature, heart rate, and blood pressure. Additionally, AMT has been found to alter sensory perception and induce hallucinations in some individuals.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using AMT in lab experiments is its selectivity for the 5-HT2A receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. However, one of the limitations of using AMT is its potential for inducing hallucinations and other adverse effects in some individuals, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on AMT, including the development of more selective and potent analogs that can be used as tools for studying the function of serotonin receptors. Additionally, studies could be conducted to explore the potential therapeutic applications of AMT and related compounds in the treatment of neuropsychiatric disorders such as depression and anxiety. Finally, further research could be conducted to better understand the mechanisms underlying the physiological and behavioral effects of AMT, which could lead to new insights into the function of serotonin receptors in the brain.

Synthesis Methods

The synthesis of AMT involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 3-methylthiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with aniline to form the anilide intermediate, which is subsequently reacted with ethyl chloroformate to form the final product, AMT.

Scientific Research Applications

AMT has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary areas of interest has been its potential as a tool for studying the function of serotonin receptors in the brain.

properties

Product Name

Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-4-29-23(28)19-15(3)18(21(27)24-17-8-6-5-7-9-17)22(30-19)25-20(26)16-12-10-14(2)11-13-16/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

NHRDNHKCUBPEAF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.